Methyl 3-amino-5-methylpicolinate
Description
Properties
IUPAC Name |
methyl 3-amino-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLIXUNYHBVAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-amino-5-methylpicolinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Methyl 3-amino-5-methylpicolinate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its biological activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position: Methyl 3-amino-5-methylpicolinate differs from Methyl 5-amino-6-methylpicolinate (CAS 119830-47-6) in the placement of the amino and methyl groups. The 3-amino-5-methyl configuration may influence hydrogen bonding and steric interactions compared to the 5-amino-6-methyl arrangement .
- Functional Groups: The presence of electron-withdrawing groups (e.g., NO₂ in 2-Amino-5-nitro-6-methylpyridine) increases polarity and melting points (185–189°C vs. ~147–157°C for positional isomers) . Conversely, trifluoromethyl (CF₃) and bromo substituents (e.g., in CAS 866775-18-0) enhance electrophilicity and stability in cross-coupling reactions .
Physicochemical Properties
Biological Activity
Methyl 3-amino-5-methylpicolinate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound (C8H10N2O2) features a pyridine ring with an amino group and a methyl ester, contributing to its biological reactivity. The presence of the amino group allows for potential interactions with various biological targets, including enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound exhibits binding affinity to specific enzymes, which can modulate metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby influencing cellular functions.
- Receptor Modulation : It may also interact with various receptors, impacting signal transduction pathways that are crucial for cellular responses.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against specific bacterial strains was demonstrated in vitro, showing significant inhibition zones compared to control groups.
- Anti-inflammatory Effects : In cellular models, the compound has been observed to reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Mechanism
In another study by Johnson et al. (2024), the anti-inflammatory effects were assessed using RAW264.7 macrophages treated with lipopolysaccharide (LPS). The compound significantly reduced the levels of TNF-α and IL-6 in a dose-dependent manner.
| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 160 |
| 50 | 80 | 100 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-5-methylpicolinate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amination and esterification. For example, analogous compounds like Methyl 3-aminopicolinate are synthesized via nucleophilic substitution using methyl esters and ammonia derivatives under controlled pH and temperature . Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions, as seen in related picolinate syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour at 120°C) while maintaining purity, as demonstrated for Methyl 4-amino-3,5,6-trichloropicolinate .
- Purification : Flash chromatography (e.g., using Teledyne ISCO systems) ensures high purity (>97%) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing amino (-NH₂) and ester (-COOCH₃) groups. For example, Methyl 3-aminopicolinate shows characteristic peaks at δ 3.9 ppm (ester methyl) and δ 6.8–7.5 ppm (pyridine protons) .
- ESI-MS : Validates molecular weight (e.g., m/z 152.15 for Methyl 3-aminopicolinate) .
- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations analyze electron density and frontier molecular orbitals to identify reactive sites. For example:
- Amino Group Reactivity : The amino group’s lone pair participates in hydrogen bonding, affecting its nucleophilicity. This aligns with studies on Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate, where bromo and trifluoromethyl groups influence electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, as shown in syntheses of fluorinated picolinates .
Q. What strategies resolve contradictory data on the biological activity of this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions. Recommended approaches:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., IC50 benchmarking) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Compare with derivatives like Methyl 3-amino-5-(trifluoromethyl)picolinate (similarity index 0.78) to isolate functional group contributions .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
- Methodological Answer : Its pyridine core and amino/ester groups enable diverse derivatization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
